molecular formula C10H15NO4 B060945 Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 163852-55-9

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No. B060945
M. Wt: 213.23 g/mol
InChI Key: UZMAPDGQRMRLIY-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a chemical compound with significance in synthetic chemistry, particularly as an intermediate in the synthesis of various organic molecules. It belongs to a class of protected amino acids and esters, characterized by the presence of the tert-butoxycarbonyl (Boc) group which serves as a protective group for the amino functionality during chemical reactions.

Synthesis Analysis

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate and related compounds often involves the protection of amino groups with Boc to prevent unwanted reactions. A notable method includes starting from L-aspartic acid, undergoing selective methylation, Boc-protection, acylation, and subsequent reduction and oxidation steps, resulting in compounds like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate with an overall yield of about 41% (Zhang, 2012).

Scientific Research Applications

  • Synthesis of Microsporin B :

    • It has been used in the synthesis of both enantiomers of the key amino acid fragment of microsporin B, an unusual amino acid residue, through methods involving cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives :

    • This compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, important building blocks in organic synthesis (Davies, Fenwick, & Ichihara, 1997).
  • Creation of Substitution Products :

    • It has facilitated the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its subsequent reaction with various amines to produce N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
  • Precursor for trans-4-Methylproline :

  • Intermediate for N-Methylpyrrole Ring Construction :

    • Its derivatives have been utilized as intermediates for constructing the N-methylpyrrole ring, a structure present in various bioactive compounds (Kawano, Negoro, & Ueda, 1997).
  • Study of Arginine Modifications :

    • It has been involved in the study of arginine modifications in a model system with methylglyoxal to understand the reaction pathway of α-dicarbonyl compounds with the guanidino group of arginine (Klöpfer, Spanneberg, & Glomb, 2011).
  • Quantitative Analysis in Amino Acid and Peptide Derivatives :

    • The tert-butyloxycarbonyl group, a component of this compound, has been crucial for the quantitative determination in N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
  • Synthesis of Amino Acid-Based Polyacetylenes :

    • Its derivatives have been used in the synthesis and analysis of novel amino acid-derived acetylene monomers for polymerization studies (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMAPDGQRMRLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471730
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

CAS RN

163852-55-9
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Masters - 2016 - search.proquest.com
The continued demand for efficient chemo-, regio-, and stereoselective organic transformations motivates the development of new chemical reactions. Transition metal catalysis …
Number of citations: 0 search.proquest.com

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